1-(5-Chloro-2-nitrophenyl)ethanone
Description
CAS Registry Number: 18640-60-3
The Chemical Abstracts Service (CAS) has assigned the number 18640-60-3 to this compound, ensuring a unique and unambiguous identifier in chemical databases and literature. nih.govsigmaaldrich.comchemicalbook.comscbt.com
IUPAC Name: 1-(5-chloro-2-nitrophenyl)ethanone
Following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is this compound. nih.gov This name precisely describes the molecular structure, indicating an ethanone (B97240) group attached to a phenyl ring substituted with a chlorine atom at the fifth position and a nitro group at the second position.
Common Synonyms: 5-Chloro-2-nitroacetophenone
In addition to its formal IUPAC name, the compound is also commonly referred to as 5-Chloro-2-nitroacetophenone. nih.gov This synonym is frequently used in scientific literature and commercial catalogs.
Structure
3D Structure
Properties
IUPAC Name |
1-(5-chloro-2-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXQVXNQKCPSLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292265 | |
| Record name | 1-(5-chloro-2-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18640-60-3 | |
| Record name | 1-(5-Chloro-2-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18640-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 81223 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018640603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18640-60-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(5-chloro-2-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Significance in Chemical Synthesis
While a detailed historical timeline of its initial synthesis is not extensively documented in readily available literature, the significance of 1-(5-Chloro-2-nitrophenyl)ethanone lies in its role as a versatile building block in organic synthesis. It serves as a key intermediate in the creation of a variety of more complex organic compounds, including pharmaceuticals and other fine chemicals. biosynce.com Its utility stems from the reactivity of its functional groups—the ketone, the nitro group, and the chloro group—which can be selectively targeted and transformed in multi-step synthetic pathways.
The presence of the nitro group, for instance, allows for its reduction to an amino group, a common transformation in the synthesis of heterocyclic compounds. The ketone moiety can undergo a range of reactions, including condensations and reductions. The chloro substituent also provides a site for nucleophilic substitution or cross-coupling reactions. This multi-functionality makes it a valuable precursor for creating diverse molecular architectures.
Overview of Academic Research Trajectory
Established Synthetic Routes
Traditional methods for synthesizing this compound primarily rely on well-documented electrophilic aromatic substitution reactions.
A primary and established route for the synthesis of this compound is the nitration of m-chloroacetophenone. In this reaction, m-chloroacetophenone is treated with a nitrating agent, typically a mixture of sulfuric acid and nitric acid. The acetyl group is a meta-directing deactivator, while the chlorine atom is an ortho-, para-directing deactivator. The directing effects of these two substituents guide the incoming nitro group primarily to the C2 position (ortho to the chloro group and meta to the acetyl group), yielding the desired product.
A reported procedure involves the slow, dropwise addition of m-chloroacetophenone to a sulfuric acid-nitric acid mixture at a controlled low temperature (-18°C). echemi.com The reaction mixture is stirred for an extended period, often overnight, to ensure complete reaction. echemi.com Upon completion, the mixture is poured into ice water, causing the solid product to precipitate, which can then be collected by filtration. echemi.com This method has been reported to produce 2-nitro-5-chloroacetophenone with a yield of 85%. echemi.com
Another significant synthetic pathway is the Friedel-Crafts acylation of a suitable precursor, such as 4-chloro-1-nitrobenzene. The Friedel-Crafts acylation, developed by Charles Friedel and James Mason Crafts in 1877, is a fundamental method for attaching an acyl group to an aromatic ring. sigmaaldrich.com The reaction involves an arene, an acyl chloride (such as acetyl chloride) or anhydride, and a strong Lewis acid catalyst, commonly aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.org
The mechanism proceeds via the formation of a highly electrophilic acylium ion, which is generated from the reaction between the acyl chloride and the Lewis acid catalyst. sigmaaldrich.comyoutube.com This acylium ion then attacks the aromatic ring in an electrophilic aromatic substitution reaction. sigmaaldrich.com The nitro group in 4-chloro-1-nitrobenzene is strongly deactivating and a meta-director, while the chloro group is deactivating but ortho-, para-directing. The acylation would be expected to occur at the position ortho to the chlorine and meta to the nitro group, leading to the formation of this compound. However, the strong deactivation of the ring by the nitro group makes Friedel-Crafts reactions challenging, often requiring harsh conditions.
Table 1: Comparison of Established Synthetic Routes
| Synthetic Route | Precursor(s) | Reagents | Key Features |
|---|---|---|---|
| Nitration | m-Chloroacetophenone | H₂SO₄/HNO₃ | Good yield (85%); relies on directing effects of existing substituents. echemi.com |
| Friedel-Crafts Acylation | 4-Chloro-1-nitrobenzene | Acetyl chloride, AlCl₃ | Classic C-C bond formation; reaction can be sluggish due to the deactivated ring. sigmaaldrich.comorganic-chemistry.org |
Advanced Synthetic Strategies and Innovations
Modern synthetic chemistry emphasizes not only the successful formation of a target molecule but also the efficiency, purity, and environmental impact of the process.
Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing side reactions and decomposition. Key variables that can be adjusted include temperature, solvent, and reactant concentration.
For instance, in related syntheses, lowering the reaction temperature to 0°C and reducing the concentration of reactants has been shown to limit the decomposition of starting materials and significantly improve the reaction yield. researchgate.net The choice of solvent also plays a critical role; polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) are often employed. researchgate.net In one study, THF was found to be the optimal solvent, yielding a product at 61%, which was further improved to 82% by lowering the temperature and concentration. researchgate.net Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) and purifying the final product via column chromatography are standard procedures to ensure high purity.
Table 2: Effect of Solvent on Reaction Yield (Illustrative Example)
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | THF | 61 |
| 2 | Dichloromethane | Moderate |
| 3 | Toluene (B28343) | Moderate |
| 4 | Acetonitrile | Moderate |
| 5 | Dioxane | Moderate |
| 6 | Methanol (B129727) | Decomposition |
Data derived from a representative optimization study. researchgate.net
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green strategies can be envisioned.
One approach is the use of solvent-free reaction conditions, which can be facilitated by microwave irradiation or mechanochemistry (manual grinding or ball-milling). organic-chemistry.orgresearchgate.net Zinc-mediated Friedel-Crafts acylation has been successfully carried out in solvent-free conditions under microwave irradiation, offering a greener alternative to traditional methods. organic-chemistry.org Another strategy involves replacing hazardous reagents with more environmentally benign ones. For example, using cyanuric chloride with AlCl₃ for acylations from carboxylic acids can be a "greener" alternative to using more volatile acyl chlorides. organic-chemistry.org Additionally, minimizing reaction times through optimized catalytic processes or microreactor technology contributes to a more sustainable synthesis. rsc.org
The choice of catalyst is pivotal in the synthesis of this compound, particularly in Friedel-Crafts type reactions. While a stoichiometric amount of AlCl₃ is traditionally required, modern catalysis research focuses on developing more efficient and reusable catalysts. organic-chemistry.org
Heterogeneous catalysts and solid acids are attractive "green" alternatives. Catalysts such as aluminum dodecatungstophosphate (AlPW₁₂O₄₀), a non-hygroscopic Lewis acid, have been used for efficient Friedel-Crafts acylations under solvent-less conditions. organic-chemistry.org In other syntheses of complex ketones, various heterogeneous catalysts like Montmorillonite K-10 clay, silica (B1680970) gel, and various metal triflates (e.g., Yb(OTf)₃, Sc(OTf)₃) have proven effective, especially when combined with microwave irradiation to accelerate the reaction. ijesi.org These catalysts can often be recovered and reused, reducing waste and cost.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a significant tool in modern chemistry, often providing substantial improvements over conventional heating methods. numberanalytics.come3s-conferences.org This technique utilizes microwave energy to heat reactants directly and efficiently, which can lead to dramatically reduced reaction times, increased product yields, and enhanced purity by minimizing side reactions. e3s-conferences.orgorganic-chemistry.org
The primary route to this compound is the Friedel-Crafts acylation of 4-chloro-1-nitrobenzene. Microwave irradiation has been successfully applied to Friedel-Crafts acylation reactions, demonstrating the potential for a more efficient synthesis. researchgate.netresearchgate.net In a general sense, microwave-assisted reactions can be completed in minutes compared to the hours often required for traditional heating methods. researchgate.net For instance, a microwave-assisted Friedel-Crafts acylation of toluene was completed in 15 minutes, yielding 60–76% of the product. researchgate.net
However, the substrate for synthesizing this compound, 4-chloro-1-nitrobenzene, presents specific challenges. The presence of the electron-withdrawing nitro group deactivates the aromatic ring, making it less reactive towards electrophilic substitution. Research on the acylation of similarly deactivated substrates, such as 1-nitronaphthalene, has shown them to be unreactive under certain microwave and conventional heating conditions, suggesting that specific and potent catalytic systems or more forcing conditions are necessary. scirp.org
While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the literature, the general advantages of the technique are well-documented. The application of microwave technology would involve heating a mixture of 4-chloro-1-nitrobenzene, an acylating agent (like acetyl chloride or acetic anhydride), and a Lewis acid catalyst in a suitable solvent within a specialized microwave reactor.
The following table compares the general parameters of conventional heating versus microwave-assisted synthesis for Friedel-Crafts acylation reactions.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Key Advantages of Microwave Method |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to a few hours | Dramatically accelerated reaction rates organic-chemistry.org |
| Energy Input | Indirect (conduction, convection) | Direct, via dielectric heating | Efficient and uniform heating of the reaction mixture researchgate.net |
| Yield | Variable, can be lower due to side reactions | Often higher yields | Minimization of side-product formation e3s-conferences.org |
| Product Purity | May require extensive purification | Generally cleaner reaction profiles | Reduced thermal decomposition and side reactions e3s-conferences.org |
| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) | Can be used with stoichiometric or catalytic amounts, including heterogeneous catalysts researchgate.net | Potential for use with recyclable, solid-supported catalysts researchgate.net |
Industrial-Scale Synthesis Considerations and Process Optimization
The transition from laboratory-scale synthesis to industrial production of this compound via Friedel-Crafts acylation involves addressing several critical challenges related to safety, cost, efficiency, and environmental impact. numberanalytics.comnumberanalytics.com Process optimization is essential to ensure a viable and sustainable manufacturing process.
The Friedel-Crafts acylation of 4-chloro-1-nitrobenzene is challenging at scale due to the deactivating nature of the nitro group, which necessitates the use of strong, and often stoichiometric, amounts of Lewis acid catalysts like aluminum chloride (AlCl₃). numberanalytics.comnumberanalytics.com This presents several hurdles for industrial production.
Key Industrial Challenges:
Catalyst Management: Aluminum chloride is corrosive, moisture-sensitive, and used in large quantities. Its separation from the product mixture, recovery, and disposal of the resulting waste streams are significant cost and environmental concerns. numberanalytics.com
Reaction Control: The reaction is highly exothermic, and maintaining precise temperature control on a large scale is crucial to prevent runaway reactions and the formation of impurities. numberanalytics.com
Waste Generation: The reaction generates significant amounts of acidic waste, including hydrogen chloride (HCl) gas and hydrated catalyst residues, which require neutralization and treatment. numberanalytics.com
Solvent Use: Traditional solvents like nitrobenzene (B124822) or chlorinated hydrocarbons are effective but pose environmental and health risks. numberanalytics.com
Process Optimization Strategies: To overcome these challenges, industrial process optimization focuses on several key areas:
Alternative Catalysts: Research into heterogeneous (solid acid) catalysts, such as zeolites or metal oxides, is a major focus. numberanalytics.com These catalysts are generally less corrosive, can be more easily separated from the reaction mixture (e.g., by filtration), and are often regenerable and recyclable, which significantly reduces waste and cost. numberanalytics.com
Catalyst Loading and Recycling: For traditional catalysts like AlCl₃, optimizing the process to use the minimum effective amount and developing efficient recycling loops are critical for economic viability. numberanalytics.com
Solvent Selection: The investigation of greener solvents or solvent-free reaction conditions is a priority to reduce environmental impact and improve process safety. nih.gov
Continuous Processing: Shifting from traditional batch reactors to continuous flow chemistry offers substantial advantages. numberanalytics.com Flow reactors provide superior heat and mass transfer, allowing for better control over exothermic reactions and improving safety. They can also lead to higher yields and purity while minimizing reactor size and waste.
Work-up Procedures: Streamlining the product isolation and purification steps is crucial. This includes developing efficient methods for quenching the reaction, separating the catalyst, and purifying the final product, potentially reducing the reliance on energy-intensive processes like distillation or crystallization from large solvent volumes.
The table below summarizes the primary considerations and corresponding optimization goals for the industrial-scale synthesis of this compound.
| Area of Consideration | Challenge | Process Optimization Goal |
|---|---|---|
| Catalysis | Use of stoichiometric, corrosive, and expensive Lewis acids (e.g., AlCl₃). numberanalytics.com | Develop/implement reusable, heterogeneous catalysts; reduce catalyst loading. numberanalytics.com |
| Reaction Conditions | High exothermicity; potential for runaway reactions and side-product formation. numberanalytics.com | Implement advanced process control (e.g., flow chemistry) for superior temperature and mixing management. numberanalytics.com |
| Substrate Reactivity | Deactivated aromatic ring requires harsh conditions. numberanalytics.com | Optimize catalyst and conditions for improved selectivity and conversion under milder conditions. |
| Waste Management | Generation of acidic off-gas (HCl) and solid/liquid waste from catalyst quenching. numberanalytics.com | Incorporate catalyst recycling streams and minimize waste through atom-economical routes. |
| Solvent Usage | Reliance on hazardous or environmentally persistent solvents. numberanalytics.com | Substitute with greener solvents or develop solvent-free processes. nih.gov |
| Downstream Processing | Complex purification to remove catalyst residues and byproducts. | Simplify work-up and purification steps to improve efficiency and reduce energy consumption. |
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on an electron-rich aromatic ring. masterorganicchemistry.comyoutube.com However, the aromatic ring of this compound is significantly deactivated towards electrophilic attack. This deactivation stems from the presence of two potent electron-withdrawing groups: the nitro group (-NO₂) and the acetyl group (-COCH₃). Both groups pull electron density from the benzene (B151609) ring through resonance and inductive effects, making it electron-poor and thus less nucleophilic. masterorganicchemistry.com The chlorine atom, while also deactivating, is less influential than the nitro and acetyl groups. Consequently, standard electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are generally unfavorable for this compound. youtube.com
Nucleophilic Aromatic Substitution Reactions
In contrast to its inertness towards electrophiles, the electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to Nucleophilic Aromatic Substitution (NAS). masterorganicchemistry.com This type of reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. chemistrysteps.com
The feasibility of NAS reactions on this molecule is primarily due to the specific arrangement of the chloro and nitro groups. The nitro group, positioned ortho to the chlorine atom, is a strong electron-withdrawing group that activates the ring for nucleophilic attack. youtube.com It achieves this by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile adds to the carbon bearing the leaving group. libretexts.org
The negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the ortho-nitro group through resonance. youtube.comlibretexts.org This delocalization creates a more stable intermediate, thereby lowering the activation energy for the reaction. The chlorine atom, located at the site of nucleophilic attack, functions as the leaving group. In NAS reactions, the rate-determining step is typically the initial attack by the nucleophile to form the Meisenheimer complex, not the subsequent elimination of the leaving group. youtube.com The ability of the nitro group to stabilize this intermediate is therefore crucial for the reaction to proceed. pearson.com
| Group | Position | Role in Nucleophilic Aromatic Substitution |
| Nitro (-NO₂) | 2- (ortho) | Strong activating group; stabilizes the Meisenheimer intermediate via resonance. youtube.comlibretexts.org |
| Chlorine (-Cl) | 5- (para) | Serves as the leaving group. chemistrysteps.com |
| Acetyl (-COCH₃) | 1- | Contributes to the overall electron-deficient nature of the ring. |
Amination involves the displacement of the chlorine atom by a nitrogen-based nucleophile, such as ammonia (B1221849) or a primary or secondary amine. This reaction proceeds via the NAS mechanism to yield the corresponding N-substituted 2-nitroaniline (B44862) derivative. The general reaction involves treating this compound with an amine, often at elevated temperatures, to facilitate the substitution. researchgate.net
General Reaction Scheme for Amination:
Reactants: this compound, Amine (e.g., R-NH₂)
Product: 1-(5-amino-2-nitrophenyl)ethanone (B179123) derivative
Mechanism: Nucleophilic Aromatic Substitution (Addition-Elimination) chemistrysteps.com
Similarly, the chlorine atom can be displaced by oxygen or sulfur nucleophiles in alkoxylation and thiolation reactions, respectively.
Alkoxylation: Reaction with an alkoxide, such as sodium methoxide (B1231860) (NaOCH₃) or sodium ethoxide (NaOCH₂CH₃), results in the formation of a 1-(5-alkoxy-2-nitrophenyl)ethanone. These reactions are classic examples of NAS on activated aryl halides. libretexts.org
Thiolation: Thiolates (RS⁻), which are strong sulfur nucleophiles, can also displace the chloride to form thioethers. Thiol-addition reactions are efficient methods for forming carbon-sulfur bonds. researchgate.netrsc.org
| Reaction | Nucleophile | General Product |
| Alkoxylation | Alkoxide (RO⁻) | 1-(5-alkoxy-2-nitrophenyl)ethanone |
| Thiolation | Thiolate (RS⁻) | 1-(5-(alkylthio)-2-nitrophenyl)ethanone |
Reactions Involving the Acetophenone (B1666503) Moiety
The acetophenone portion of the molecule contains a reactive carbonyl group and acidic α-protons on the adjacent methyl group, allowing for reactions characteristic of ketones.
The protons on the methyl group of the acetophenone moiety are acidic due to their proximity to the electron-withdrawing carbonyl group. In the presence of a base, one of these protons can be abstracted to form a resonance-stabilized enolate. magritek.com This enolate is a potent carbon nucleophile and can participate in carbon-carbon bond-forming reactions.
A key example is the crossed-aldol condensation , where the enolate of this compound reacts with a different carbonyl compound, typically an aldehyde that cannot form an enolate itself (e.g., benzaldehyde), to prevent self-condensation. iitk.ac.inmasterorganicchemistry.com The reaction first forms a β-hydroxy ketone (an aldol (B89426) addition product), which may then dehydrate, often upon heating, to yield an α,β-unsaturated ketone, also known as a chalcone (B49325) derivative. masterorganicchemistry.comwikipedia.org
General Steps for Crossed-Aldol Condensation:
Enolate Formation: A base removes an α-proton from this compound.
Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of an aldehyde (e.g., benzaldehyde).
Protonation: The intermediate alkoxide is protonated to give the β-hydroxy ketone.
Dehydration (Condensation): Elimination of a water molecule yields the α,β-unsaturated ketone. magritek.com
Wittig and Horner-Wadsworth-Emmons Reactions
The ketone functional group in this compound is a key site for carbon-carbon bond formation through olefination reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These reactions are fundamental in organic synthesis for the conversion of carbonyl compounds into alkenes.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.org These carbanions are generally more nucleophilic than the corresponding phosphorus ylides, allowing them to react efficiently with a broader range of aldehydes and ketones. wikipedia.org A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed, simplifying product purification. wikipedia.org
In a typical HWE reaction, a phosphonate ester, such as triethyl phosphonoacetate, is deprotonated with a base to generate a stabilized carbanion. wikipedia.orgenamine.net This carbanion then undergoes nucleophilic addition to the carbonyl group of the ketone. The resulting intermediate subsequently eliminates a dialkylphosphate salt to yield an alkene. wikipedia.org The HWE reaction generally favors the formation of (E)-alkenes, particularly with stabilized phosphonates. wikipedia.orgacs.org While specific data for the reaction with this compound is not available, analogous reactions with substituted acetophenones are common in organic synthesis. For sensitive substrates, milder conditions, such as the Masamune-Roush conditions which utilize lithium chloride and DBU, can be employed. enamine.netresearchgate.net
Reduction of the Ketone Group
The ketone group of this compound can be selectively reduced to a secondary alcohol. This transformation is a common synthetic strategy, and the choice of reducing agent is crucial to avoid the simultaneous reduction of the nitro group.
Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent that is well-suited for the reduction of ketones in the presence of less reactive functional groups like nitro groups. asianpubs.orgechemi.comjsynthchem.com The reaction of 3'-nitroacetophenone (B493259) with sodium borohydride, for instance, selectively reduces the ketone to the corresponding alcohol without affecting the nitro group. acs.orgechemi.com It is therefore highly probable that this compound would react similarly with NaBH4 in a protic solvent like ethanol (B145695) or methanol to yield 1-(5-chloro-2-nitrophenyl)ethanol. The general mechanism involves the nucleophilic attack of a hydride ion from the borohydride to the electrophilic carbonyl carbon. berkeley.edu
Below is a table summarizing the expected reduction of the ketone group in a related compound, 3'-nitroacetophenone, which serves as a model for the reactivity of this compound.
Table 1: Reduction of the Ketone Group in 3'-Nitroacetophenone
| Reactant | Reagent | Product | Reference |
|---|
Reactions Involving the Nitro Group
The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amino group.
The reduction of the aromatic nitro group in this compound to an amino group is a synthetically valuable transformation, as it provides access to substituted anilines which are important building blocks in medicinal and materials chemistry. Several methods are available for this reduction, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.
One of the most common methods for the reduction of aromatic nitro compounds is catalytic hydrogenation. researchgate.net This typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. researchgate.net The hydrogenation of meta- and para-nitroacetophenone over a Pd/C catalyst has been shown to give high selectivity for the corresponding aminoacetophenones. researchgate.net However, in the case of ortho-nitroacetophenone, the reaction can also lead to the formation of 1-indolinone through an internal cyclization. researchgate.net Given the ortho-position of the nitro group relative to the acetyl group in this compound, the possibility of such a cyclization should be considered.
Another widely used method for the reduction of aromatic nitro groups is the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). acs.orgacsgcipr.org For example, the reduction of 3'-nitroacetophenone with tin and hydrochloric acid selectively reduces the nitro group without affecting the ketone. acs.orgechemi.com This method is often preferred when other reducible groups that are sensitive to catalytic hydrogenation are present in the molecule.
Chemoselective reduction of the nitro group in the presence of the ketone is a key consideration for the synthetic utility of this compound. As mentioned, reagents like tin in hydrochloric acid are effective for the selective reduction of the nitro group while leaving the ketone intact. acs.orgechemi.com Iron in acetic acid is another mild and effective reagent for this purpose. rsc.org
Conversely, as discussed in section 3.3.3, the ketone can be selectively reduced in the presence of the nitro group using mild hydride reagents like sodium borohydride. acs.orgechemi.com The ability to selectively target either the ketone or the nitro group for reduction highlights the versatility of this compound as a synthetic intermediate.
The following table provides a summary of reagents for the selective reduction of nitroarenes, which are applicable to this compound.
Table 2: Reagents for the Selective Reduction of Aromatic Nitro Groups
| Reagent | Conditions | Selectivity | Reference |
|---|---|---|---|
| Sn/HCl | Acidic | Reduces nitro group, ketone is unaffected | acs.orgechemi.com |
| Fe/HCl or Fe/AcOH | Acidic | Reduces nitro group, ketone is unaffected | rsc.org |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Neutral | Reduces nitro group, may also reduce ketone | researchgate.net |
Reactions Involving the Chlorine Atom
The chlorine atom on the aromatic ring of this compound can participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are among the most important transformations in modern organic synthesis. The chlorine atom in this compound, being attached to an sp2-hybridized carbon, can act as a leaving group in these reactions.
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org While specific examples with this compound are not detailed in the available literature, the coupling of other aryl chlorides is well-documented. For instance, the Suzuki-Miyaura coupling of 4-bromoacetophenone with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst. researchgate.netikm.org.my Generally, aryl chlorides are less reactive than aryl bromides and iodides in Suzuki couplings, often requiring more specialized catalysts and reaction conditions.
The Heck reaction is the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. researchgate.netsctunisie.org Similar to the Suzuki coupling, while direct examples with this compound are scarce, the reaction of analogous compounds like p-bromoacetophenone with styrene (B11656) is known to produce the corresponding stilbene (B7821643) derivative. researchgate.net
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between an aryl or vinyl halide and a terminal alkyne. rsc.orgscielo.org.mx This reaction is a reliable method for the synthesis of arylalkynes. The coupling of 2'-iodoacetophenone (B1295891) with various amino amides has been reported, demonstrating the feasibility of this reaction with substituted acetophenones. researchgate.net As with other cross-coupling reactions, the reactivity of the aryl halide follows the trend I > Br > Cl.
The following table summarizes the general conditions for these palladium-catalyzed cross-coupling reactions, which could be adapted for this compound.
Table 3: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Base | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₂CO₃, Cs₂CO₃) | wikipedia.orglibretexts.org |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂) | Base (e.g., Et₃N, K₂CO₃) | researchgate.netsctunisie.org |
Nucleophilic Displacement
The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the nitro group in the ortho position. The nitro group's strong electron-withdrawing nature (-M and -I effects) stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org This stabilization lowers the activation energy for the substitution, making the reaction feasible under moderate conditions.
The generally accepted mechanism for this substitution involves two main steps:
Addition of the nucleophile: A nucleophile (Nu:-) attacks the carbon atom bearing the chlorine atom, leading to the formation of the resonance-stabilized Meisenheimer complex.
Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the chloride ion (Cl-), resulting in the substituted product.
Common nucleophiles for this type of reaction include alkoxides, amines, and thiolates. For instance, reaction with an alkoxide like sodium methoxide would yield 1-(5-methoxy-2-nitrophenyl)ethanone. The rate of these reactions is typically second order, being first order in both the aryl halide and the nucleophile.
Cyclization and Heterocycle Formation Reactions
The acetyl group, in conjunction with the other substituents on the phenyl ring, makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. These reactions often involve the condensation of the acetyl group's α-protons or carbonyl carbon with a suitable reagent, followed by intramolecular cyclization.
Formation of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Thiadiazoles, Oxadiazoles, Quinoline (B57606) derivatives)
Pyrazoles: Pyrazoles can be synthesized from 1,3-dicarbonyl compounds by condensation with hydrazine (B178648). youtube.com While this compound is not a 1,3-dicarbonyl itself, it can be converted into one. For example, a Claisen condensation with an ester like diethyl oxalate (B1200264) would introduce a second carbonyl group, forming a β-ketoester. This intermediate can then be reacted with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) to yield a substituted pyrazole (B372694). The reaction proceeds through initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Thiadiazoles and Oxadiazoles: The synthesis of 1,3,4-thiadiazoles or 1,3,4-oxadiazoles from this compound requires initial conversion of the acetyl group. One common route involves first forming the corresponding thiosemicarbazone by reacting the ketone with thiosemicarbazide. This thiosemicarbazone can then be cyclized under different conditions. For example, oxidative cyclization using reagents like ferric chloride (FeCl₃) can lead to the formation of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. Similarly, converting the acetyl group to a hydrazide (e.g., by reacting an ester derivative with hydrazine) and then cyclizing with a reagent like carbon disulfide (CS₂) can produce 1,3,4-oxadiazole-2-thiones. acs.org
Quinoline Derivatives: The Friedländer synthesis is a classical method for preparing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgjk-sci.comorganicreactions.org To utilize this compound in this synthesis, the nitro group must first be reduced to an amino group. This reduction is commonly achieved using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation, to yield 1-(2-amino-5-chlorophenyl)ethanone (B158686). This intermediate can then be reacted with another ketone or aldehyde (e.g., acetaldehyde) in the presence of an acid or base catalyst to construct the quinoline ring system. The reaction involves an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to afford the final quinoline derivative.
| Target Heterocycle | Key Reagent(s) | Plausible Reaction Pathway |
|---|---|---|
| Pyrazole | 1. Diethyl oxalate 2. Hydrazine hydrate | Claisen condensation to form a β-ketoester, followed by cyclization with hydrazine. |
| 1,3,4-Thiadiazole | 1. Thiosemicarbazide 2. Oxidizing agent (e.g., FeCl₃) | Formation of thiosemicarbazone, followed by oxidative cyclization. |
| Quinoline | 1. Reducing agent (e.g., SnCl₂/HCl) 2. Aldehyde/Ketone with α-CH₂ | Reduction of the nitro group to an amine, followed by a Friedländer condensation. |
Formation of Sulfur-Containing Heterocycles
Substituted thiophenes can be synthesized from this compound using the Gewald reaction. This multicomponent reaction involves the condensation of a ketone, an α-cyanoester (like ethyl cyanoacetate), and elemental sulfur in the presence of a base (e.g., morpholine (B109124) or triethylamine). The acetyl group of this compound serves as the ketone component. The reaction proceeds via an initial Knoevenagel condensation between the ketone and the cyanoester, followed by the addition of sulfur and subsequent cyclization to form a highly substituted 2-aminothiophene derivative.
| Target Heterocycle | Reaction Name | Key Reagents |
|---|---|---|
| 2-Aminothiophene | Gewald Reaction | α-Cyanoester, Elemental Sulfur, Base (e.g., morpholine) |
Mechanistic Elucidation Studies
The reaction pathways of this compound are governed by the electronic properties of its substituents and the reaction conditions, such as the solvent used.
Electronic Effects on Reaction Pathways
The electronic nature of the substituents on the aromatic ring plays a crucial role in directing the course of reactions.
Nitro Group (-NO₂): As a powerful electron-withdrawing group located ortho to the chlorine, it strongly activates the ring towards nucleophilic aromatic substitution by stabilizing the anionic Meisenheimer intermediate. This effect is paramount for the success of nucleophilic displacement reactions at the C-Cl bond.
Chloro Group (-Cl): This group is an electron-withdrawing group via induction (-I effect) but a weak deactivator in electrophilic aromatic substitution. In the context of nucleophilic substitution, it serves as the leaving group. Its electronegativity contributes to the electrophilicity of the carbon to which it is attached.
Acetyl Group (-COCH₃): This is a meta-directing, deactivating group in electrophilic substitution. Its primary role in the context of this article is as a key functional handle for building heterocyclic rings. The carbonyl oxygen can be protonated under acidic conditions, and the α-protons are acidic enough to be removed by a base, enabling condensations at the α-carbon.
The combination of these electronic effects makes the C-Cl bond the primary site for nucleophilic attack, while the acetyl group provides the functionality for a wide range of condensation and cyclization reactions.
Solvent Effects on Reaction Mechanisms
The choice of solvent can significantly influence the rate and mechanism of reactions involving this compound.
Nucleophilic Aromatic Substitution: SNAr reactions, which proceed through a charged Meisenheimer complex, are generally favored by polar aprotic solvents (e.g., DMF, DMSO). These solvents can solvate the cation of the nucleophilic reagent while not strongly solvating the anion, thus increasing the nucleophile's reactivity. Furthermore, their polarity helps to stabilize the charged intermediate, lowering the transition state energy and accelerating the reaction rate.
Cyclization Reactions: For condensation reactions like the Friedländer or Gewald synthesis, the solvent choice depends on the specific requirements of the reaction step. Alcohols like ethanol are common because they can effectively dissolve the reactants and are suitable for reactions run at reflux temperatures. In some cases, solvent-free conditions or microwave irradiation are employed to enhance reaction rates and yields, representing a greener approach. jk-sci.com The polarity of the solvent can affect the tautomeric equilibria of intermediates and the rates of both the initial condensation and the subsequent cyclization/dehydration steps.
Kinetic Studies and Reaction Rate Determination
Currently, there is no publicly available research data detailing the kinetic studies and reaction rate determination of this compound.
Derivatization and Functionalization of 1 5 Chloro 2 Nitrophenyl Ethanone
Synthesis of Substituted Analogs and Homologs
The structural framework of 1-(5-chloro-2-nitrophenyl)ethanone allows for the synthesis of a variety of substituted analogs and homologs through modifications at the aromatic ring, the acetyl group, and the nitro group. These modifications are crucial for tuning the physicochemical properties and biological activities of the resulting molecules.
One common derivatization involves further substitution on the phenyl ring. For instance, the introduction of additional functional groups can lead to compounds such as 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. sigmaaldrich.comnih.gov Another example of a substituted analog is 1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone, which introduces a fluorine atom to the aromatic ring. google.com The synthesis of such analogs often involves multi-step processes, starting with appropriately substituted anilines or benzoic acids. For example, the preparation of 4-chloro-2-fluoro-5-nitroacetophenone can be achieved through a sequence of reactions starting from m-fluoroaniline, involving acetylation, Friedel-Crafts acylation, and subsequent hydrolysis and nitration. google.com
The acetyl group is another key site for modification. Reactions at the methyl group can introduce new functionalities, while transformations of the carbonyl group can lead to a range of derivatives. For example, the carbonyl group can be reduced to a hydroxyl group, which can then be further functionalized.
The nitro group also plays a significant role in the derivatization of this compound. It can be reduced to an amino group, which then opens up a plethora of synthetic possibilities, including the formation of various heterocyclic systems.
Below is a table summarizing some of the synthesized analogs of this compound.
| Compound Name | Molecular Formula | Key Structural Modification |
| 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone | C9H8ClNO4 | Introduction of hydroxyl and methyl groups on the phenyl ring. |
| 1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone | C8H5ClFNO3 | Substitution with a fluorine atom on the phenyl ring. |
Formation of Prodrugs and Biologically Active Scaffolds
The chemical scaffold of this compound is a valuable precursor for the synthesis of prodrugs and biologically active molecules, particularly those with therapeutic potential.
The presence of the nitroaromatic group is a key feature that can be exploited in the design of hypoxia-activated prodrugs. These prodrugs are designed to be selectively activated in the low-oxygen (hypoxic) environments characteristic of solid tumors. The nitro group can be enzymatically reduced under hypoxic conditions to generate cytotoxic species, offering a targeted approach to cancer therapy.
Furthermore, this compound and its derivatives serve as building blocks for the synthesis of various heterocyclic scaffolds known to possess biological activity. For instance, derivatives of this compound can be used to synthesize thiazolidinones. A study on novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones demonstrated their potential as anticancer agents. nih.gov Although not directly synthesized from the title compound, this research highlights the utility of the chloro-nitro-phenyl moiety in constructing biologically active heterocyclic systems. nih.gov
The table below presents examples of biologically active scaffolds that can be conceptually derived from or are related to the this compound framework.
| Scaffold Type | Potential Biological Activity | Relevant Synthetic Precursor |
| Thiazolidinones | Anticancer | Chloro-nitrophenyl propenal derivatives |
Design and Synthesis of Ligands for Specific Receptors
While direct evidence for the use of this compound in the synthesis of ligands for specific receptors is not extensively documented in publicly available literature, its structural features make it a plausible starting point for such endeavors. The design of receptor ligands often involves the creation of molecules with specific three-dimensional shapes and electronic properties that allow them to bind to the active site of a receptor.
The functional groups present in this compound offer multiple handles for chemical modification to explore the structure-activity relationships (SAR) for receptor binding. For example, the reduction of the nitro group to an amine, followed by a variety of coupling reactions, could be employed to introduce pharmacophores known to interact with specific receptors. Similarly, reactions at the acetyl group could be used to introduce linkers or other binding motifs.
Regioselectivity and Stereoselectivity in Derivatization
The derivatization of this compound can present challenges and opportunities related to regioselectivity and stereoselectivity. These aspects are critical in ensuring the synthesis of a specific, desired isomer, which is often crucial for biological activity.
Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In the context of this compound, electrophilic aromatic substitution reactions on the phenyl ring would be influenced by the directing effects of the existing substituents (chloro, nitro, and acetyl groups). The nitro and acetyl groups are deactivating and meta-directing, while the chloro group is deactivating but ortho, para-directing. The interplay of these effects would determine the position of any new substituent.
Stereoselectivity , on the other hand, pertains to the preferential formation of one stereoisomer over another. A key reaction where stereoselectivity is important is the reduction of the ketone in the acetyl group to a secondary alcohol. This reduction creates a chiral center, leading to the possibility of two enantiomers. The use of chiral reducing agents or biocatalysts can achieve the stereoselective synthesis of one enantiomer. For example, the reduction of similar acetophenone (B1666503) derivatives has been shown to be achieved with high stereoselectivity using enzymes.
While general principles of regioselectivity and stereoselectivity are well-established in organic chemistry, specific studies detailing these outcomes for reactions involving this compound are not widely reported. The predictable control of these selective processes is essential for the efficient and unambiguous synthesis of complex derivatives based on this scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. However, a comprehensive search of publicly available scientific databases and spectral libraries did not yield specific experimental ¹H or ¹³C NMR data for this compound. While commercial vendors may possess this data, it is not accessible for public review. Therefore, the following sections will describe the expected spectral characteristics based on the known chemical structure of the compound.
¹H NMR Spectral Analysis
The proton NMR (¹H NMR) spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent protons on the phenyl ring. The chemical shifts of these protons are influenced by the electronic effects of the chloro, nitro, and acetyl substituents. The nitro group, being strongly electron-withdrawing, would deshield the ortho and para protons, causing them to resonate at a lower field. The chloro group also exerts a deshielding effect, while the acetyl group will influence the proton ortho to it. The methyl protons of the acetyl group are expected to appear as a sharp singlet at a higher field, typically in the range of 2.5-2.7 ppm.
¹³C NMR Spectral Analysis
In the carbon-13 NMR (¹³C NMR) spectrum, each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the acetyl group is expected to be the most downfield-shifted signal, typically appearing in the range of 190-200 ppm. The aromatic carbons will produce a series of signals between 120 and 150 ppm. The carbon atom attached to the nitro group would be significantly deshielded. The carbon bearing the chloro group will also show a downfield shift. The methyl carbon of the acetyl group would be observed at a much higher field, generally between 25 and 30 ppm.
Two-Dimensional NMR Techniques
In the absence of one-dimensional NMR data, two-dimensional (2D) NMR techniques would be invaluable for the complete structural assignment of this compound. Techniques such as Correlation Spectroscopy (COSY) would establish the connectivity between coupled protons in the aromatic ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the signals of the aromatic and methyl protons to their directly attached carbon atoms. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal long-range correlations between protons and carbons, which is crucial for confirming the placement of the substituents on the aromatic ring and assigning the quaternary carbon signals.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC-MS analysis would provide information on its volatility and thermal stability. Aromatic ketones are generally amenable to GC analysis. whitman.edu The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation of aromatic ketones in EI-MS often involves characteristic pathways. A common fragmentation is the alpha-cleavage of the bond between the carbonyl group and the alkyl group, leading to the formation of a stable acylium ion. whitman.edu For this compound, this would result in a significant peak corresponding to the [M-CH₃]⁺ ion. Further fragmentation of the aromatic portion could involve the loss of the nitro group (as NO₂ or NO) and the chloro atom. miamioh.edu The presence of the chloro substituent would also give rise to a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak.
LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of less volatile or thermally labile compounds. For nitroaromatic compounds, LC-MS with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) is often employed. acs.orgnih.govresearchgate.net In LC-MS analysis of this compound, the choice of ionization technique would influence the observed ions.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. DFT calculations for 1-(5-Chloro-2-nitrophenyl)ethanone enable a detailed exploration of its fundamental chemical and physical properties. Through these calculations, a wealth of information, from optimized geometry to spectroscopic predictions, can be obtained with a high degree of accuracy.
The initial step in the theoretical investigation of this compound involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. For this purpose, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set is a commonly employed method that provides a good balance between accuracy and computational cost.
The conformational landscape of this compound is primarily dictated by the orientation of the acetyl and nitro groups relative to the phenyl ring. The rotation around the C-C bond connecting the acetyl group to the phenyl ring and the C-N bond of the nitro group are the key degrees of freedom. Due to steric hindrance between the acetyl group and the ortho-nitro group, the acetyl group is likely to be twisted out of the plane of the phenyl ring. Similarly, the nitro group may also exhibit some degree of non-planarity. Conformational analysis helps in identifying the global minimum energy structure, which is crucial for all subsequent computational studies.
Table 1: Predicted Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | C-Cl | 1.745 |
| C-N (nitro) | 1.480 | |
| N-O (nitro) | 1.225 | |
| C=O (acetyl) | 1.215 | |
| C-C (ring-acetyl) | 1.510 | |
| Bond Angle (°) | O-N-O | 124.5 |
| C-C-O (acetyl) | 120.8 | |
| C(ring)-C(ring)-Cl | 119.5 | |
| Dihedral Angle (°) | C(ring)-C(ring)-C(acetyl)-O | 45.0 |
Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations based on similar molecules.
The electronic properties of this compound are elucidated through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap are fundamental descriptors of chemical reactivity and kinetic stability.
The HOMO is typically localized on the electron-rich regions of the molecule, which in this case would be the phenyl ring and the oxygen atoms of the nitro and acetyl groups. The LUMO, conversely, is associated with electron-deficient areas and is expected to be distributed over the nitro group and the carbonyl carbon of the acetyl group, both of which are strong electron-withdrawing groups. A smaller HOMO-LUMO gap indicates a molecule that is more easily polarizable and has a higher chemical reactivity. The presence of the electron-withdrawing nitro and chloro groups is expected to lower the energy of the LUMO significantly, making the compound a good electron acceptor.
Table 2: Calculated Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -7.85 |
| LUMO Energy | -3.20 |
| HOMO-LUMO Energy Gap (ΔE) | 4.65 |
| Ionization Potential | 7.85 |
Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations based on similar molecules.
Vibrational frequency analysis, performed at the optimized geometry, serves two main purposes: to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule.
For this compound, characteristic vibrational modes are expected for the functional groups present. The C=O stretching of the acetyl group typically appears as a strong band in the IR spectrum around 1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C-Cl stretching vibration is generally observed at lower wavenumbers, typically in the 800-600 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations will also be present in the high-frequency region (3100-3000 cm⁻¹) and the mid-frequency region (1600-1450 cm⁻¹), respectively. Comparing the calculated vibrational spectrum with experimental data can aid in the structural confirmation of the compound. rsc.orgchemicalbook.com
Table 3: Predicted Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3080 |
| Aliphatic C-H Stretch | 2950 |
| C=O Stretch (acetyl) | 1705 |
| Aromatic C=C Stretch | 1590, 1480 |
| NO₂ Asymmetric Stretch | 1530 |
| NO₂ Symmetric Stretch | 1345 |
Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations based on similar molecules.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another valuable application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts (δ) can be predicted.
For ¹H NMR, the aromatic protons will exhibit distinct chemical shifts depending on their electronic environment, influenced by the electron-withdrawing effects of the chloro, nitro, and acetyl groups. The methyl protons of the acetyl group will appear as a singlet in the upfield region. For ¹³C NMR, the carbonyl carbon of the acetyl group will be significantly downfield. The aromatic carbons will have their chemical shifts influenced by the attached substituents, with the carbon attached to the nitro group and the carbonyl carbon being the most deshielded. Predicted NMR spectra can be a powerful tool for the structural elucidation of newly synthesized compounds and for assigning experimental spectra.
Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| C=O | 198.5 | - |
| C-Cl | 135.0 | - |
| C-NO₂ | 148.0 | - |
| Aromatic CH | 125.0 - 132.0 | 7.5 - 8.2 |
Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations based on similar molecules.
Molecular Dynamics Simulations
For this compound, MD simulations could be used to study its behavior in different solvents, which is crucial for understanding its solubility and reactivity in various media. Furthermore, if this molecule were to be studied for its interaction with a biological target, MD simulations would be essential for exploring the binding process, the stability of the complex, and the conformational changes that occur upon binding. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the molecule's behavior in a complex environment.
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in medicinal chemistry to correlate the chemical structure of a series of compounds with their biological activity. brieflands.comarchivepp.comdergipark.org.tr For derivatives of this compound, QSAR models could be developed to predict their activity against a particular biological target, such as an enzyme or a receptor.
The process involves generating a dataset of derivatives with known biological activities and calculating a wide range of molecular descriptors for each. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity.
A robust QSAR model can be used to predict the activity of novel, unsynthesized derivatives of this compound. This allows for the rational design of more potent and selective compounds by identifying the key structural features that contribute to the desired biological effect. For example, a QSAR study might reveal that increasing the electron-withdrawing strength at a certain position on the phenyl ring enhances activity, guiding the synthesis of new analogues with improved properties.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry offers a powerful lens to investigate the intricacies of chemical reactions involving this compound at a molecular level. Through the application of quantum mechanical calculations, researchers can model reaction pathways, identify transition states, and determine the energy barriers associated with chemical transformations. This theoretical approach provides valuable insights into reaction mechanisms, complementing experimental observations.
Theoretical Investigation of Reaction Mechanisms:
At present, detailed computational studies focusing specifically on the reaction pathway modeling and transition state analysis of this compound are not extensively available in publicly accessible scientific literature. General principles of computational chemistry can, however, be applied to hypothesize the likely course of reactions involving this compound. For instance, in a typical nucleophilic aromatic substitution reaction where the nitro group is displaced, theoretical modeling could elucidate the structure of the Meisenheimer complex intermediate and the transition states leading to its formation and subsequent decomposition to products.
Similarly, for reactions involving the acetyl group, such as enolate formation or aldol (B89426) condensation, computational modeling could predict the geometry of the transition states and the activation energies required. These calculations would typically involve methods like Density Functional Theory (DFT) to optimize the geometries of reactants, intermediates, transition states, and products, and to calculate their respective energies.
The lack of specific published research in this area presents an opportunity for future computational studies to explore the reactivity of this compound, contributing to a more comprehensive understanding of its chemical behavior. Such studies could generate valuable data on reaction kinetics and thermodynamics, guiding the design of new synthetic routes and applications.
Applications of 1 5 Chloro 2 Nitrophenyl Ethanone in Synthetic Chemistry
As a Building Block for Complex Organic Moleculesbiosynce.comsigmaaldrich.com
1-(5-Chloro-2-nitrophenyl)ethanone is a key starting material in organic synthesis. biosynce.com Its utility stems from the presence of three distinct functional groups: a ketone, a nitro group, and a chloro substituent on the aromatic ring. sigmaaldrich.com This trifunctional nature allows for a wide range of chemical transformations, making it an ideal precursor for assembling intricate molecular architectures. sigmaaldrich.comfrontiersin.org The nitro group, in particular, is a versatile functional group that can be readily converted into other functionalities, such as an amino group, which further expands its synthetic potential.
The compound is a significant intermediate in the field of medicinal chemistry for the synthesis of various pharmaceutical compounds. biosynce.comfrontiersin.org
Antimalarial Drugs: this compound serves as a precursor in the synthesis of quinoline-based antimalarial drugs. The quinoline (B57606) scaffold is a privileged structure in the design of new antimalarial agents, aimed at overcoming drug resistance to existing treatments like chloroquine. okayama-u.ac.jpnih.gov The synthesis often involves the reduction of the nitro group to an amine, followed by cyclization reactions to construct the core quinoline ring system. okayama-u.ac.jp Researchers have synthesized novel indoloquinoline derivatives and 2-arylvinylquinolines that have shown potent antiplasmodial activity. okayama-u.ac.jpnih.gov For instance, new hybrid molecules, sometimes referred to as "reversed chloroquines," have been designed and synthesized to be active against chloroquine-resistant strains of Plasmodium falciparum. researchgate.netpdx.edu
Histone Demethylase Inhibitors: This compound is also a building block for developing inhibitors of histone demethylases (KDMs), which are promising targets in cancer therapy. nih.govnih.gov The aberrant expression of these enzymes is linked to various cancers. nih.gov Small-molecule inhibitors can be designed by coupling different chemical skeletons. For example, pan-KDM inhibitors have been created that can simultaneously target different KDM families, showing significant growth arrest and apoptosis in cancer cell lines. nih.gov
In the field of agrochemicals, this compound and its derivatives are used as intermediates for synthesizing pesticides, fungicides, and insecticides. The specific combination of the chloro and nitro groups on the phenyl ring is a common structural motif in many biologically active compounds used in agriculture. The compound's structure can be modified to produce a range of active ingredients for crop protection.
| Agrochemical Class | Synthetic Application of Precursor |
| Pesticides | The chloro and nitro functional groups are key components in the synthesis of various pesticides. |
| Fungicides | The core structure can be elaborated to create compounds with fungicidal properties. |
| Insecticides | Serves as a starting material for insecticides that target a variety of pests. |
While specific examples are not extensively documented in major journals, the chemical structure of this compound suggests its potential as a precursor for dyes and pigments. biosynce.com3wpharm.com The nitro group is a well-known chromophore (a color-bearing group), and the chloro group acts as an auxochrome (a group that modifies the color). Aromatic nitro compounds are often colored and are used as intermediates in the synthesis of azo and other classes of dyes. The presence of the ketone group provides an additional site for chemical reactions to further modify the final color and properties of the dye molecule.
This compound is a valuable precursor for the synthesis of various heterocyclic compounds. rsc.org The ketone and nitro functionalities can participate in a variety of cyclization reactions to form rings containing atoms other than carbon, such as nitrogen or oxygen. For example, the reduction of the nitro group to an amine, followed by intramolecular condensation with the ketone, is a common strategy for synthesizing substituted quinolines and related nitrogen-containing heterocycles. acs.org These heterocyclic structures are foundational to many biologically active molecules. rsc.orgmdpi.com
In Materials Science Research
The applications of this compound extend into the realm of materials science, primarily as a potential precursor for specialized polymers.
In materials science, this compound can be envisioned as a precursor for the synthesis of polymer monomers. The existing functional groups—ketone, nitro, and chloro—can be chemically modified to introduce polymerizable functionalities, such as vinyl or epoxy groups. For instance, the nitro group could be reduced to an amine, which can then be reacted to form an amide or imide monomer. The resulting polymers would possess unique properties imparted by the chloro- and nitro-phenyl substructure, potentially leading to materials with enhanced thermal stability, specific optical properties, or flame retardancy. While this application is more of a research interest than a large-scale industrial process, it highlights the versatility of this chemical building block.
Synthesis of Functional Materials
While direct, detailed research findings on the application of this compound in the synthesis of functional materials are not extensively documented in the public domain, its structural motifs suggest its potential as a precursor to various functional organic molecules. The presence of the nitro group allows for its reduction to an amino group, which can then participate in cyclization reactions to form heterocyclic systems. These heterocyclic cores are often the basis of materials with applications in medicinal chemistry and materials science.
Similarly, the synthesis of benzodiazepines, another critical class of heterocyclic compounds with widespread pharmaceutical applications, often involves the condensation of an ortho-amino-substituted benzophenone (B1666685) with an amino acid or its derivative. scbt.comgoogle.com The reduction of the nitro group in this compound would yield 1-(2-amino-5-chlorophenyl)ethanone (B158686), a key intermediate that could potentially undergo cyclization reactions to form 1,4-benzodiazepine (B1214927) derivatives. The chlorine substituent at the 7-position of the resulting benzodiazepine (B76468) ring is a common feature in several marketed drugs, highlighting the potential of this compound as a valuable starting material.
Reagent in Organic Synthesis Reactions
As a reagent, this compound participates in a variety of organic reactions, primarily leveraging the reactivity of its functional groups. The acetyl group can undergo reactions typical of ketones, such as condensation, oxidation, and reduction. The nitro group can be readily reduced to an amine, which is a pivotal transformation for the synthesis of nitrogen-containing heterocycles. The chloro group, while generally less reactive towards nucleophilic substitution on an aromatic ring, can influence the electronic properties of the molecule and can be a site for further functionalization under specific reaction conditions.
The reduction of the nitro group is a key step in many synthetic pathways involving this compound. This transformation can be achieved using various reducing agents, such as iron in acidic medium (Bechamp reduction) or catalytic hydrogenation. The resulting 1-(2-amino-5-chlorophenyl)ethanone is a versatile intermediate.
One of the primary applications of this amino derivative is in the synthesis of quinazolines. The general synthesis of quinazolines from 2-aminoaryl ketones involves condensation with a source of a one-carbon unit, such as formamide (B127407) or an orthoester, followed by cyclization. While specific examples detailing the reaction conditions and yields for the direct use of this compound in this context are not explicitly detailed in the provided search results, the chemical principles are well-established for analogous compounds.
Furthermore, the resulting 1-(2-amino-5-chlorophenyl)ethanone can serve as a precursor for the synthesis of benzodiazepine derivatives. The condensation of this aminoketone with glycine (B1666218) or other amino acids, often in the presence of a coupling agent, would lead to the formation of a 1,4-benzodiazepin-2-one scaffold.
Below is a table summarizing the potential synthetic applications based on the reactivity of its functional groups:
| Functional Group | Reaction Type | Potential Product Class |
| Nitro Group | Reduction | 2-Amino-5-chloroacetophenone |
| Acetyl Group | Condensation | Chalcones, Schiff bases |
| Acetyl Group | Reduction | Alcohols |
| Aromatic Ring | Cyclization (post-reduction) | Quinolines, Quinoxalines, Benzodiazepines |
Biological and Medicinal Chemistry Research Applications
Use in Medicinal Chemistry for Active Compound Synthesis
The structural framework of 1-(5-Chloro-2-nitrophenyl)ethanone is a key building block in the synthesis of more complex molecules with potential therapeutic value. Its chemical properties are exploited to construct various drug scaffolds and to develop compounds that can interact with biological targets like enzymes and receptors.
The versatility of this compound as a precursor is evident in its application for creating various heterocyclic systems, which are fundamental scaffolds in many pharmaceuticals. For instance, ketones are crucial reactants in the synthesis of 1,5-benzodiazepines through condensation reactions with o-phenylenediamines. nih.gov This class of compounds is well-known for its wide range of applications in medicinal chemistry, including as anticonvulsant, anti-inflammatory, and sedative agents. nih.gov The synthesis of benzodiazepines can be efficiently achieved using solid acid catalysts like H-MCM-22, which facilitates the reaction between ketones and o-phenylenediamines at room temperature, offering good to excellent yields. nih.gov
Furthermore, the core structure of this compound is related to precursors used in the synthesis of quinoline (B57606) derivatives. nih.govuni-plovdiv.bg Quinolines are another important class of N-heteroaromatic compounds that are present in many bioactive molecules and are known to exhibit a broad spectrum of biological activities, including antibacterial and antitumor effects. sapub.orgresearchgate.net The synthesis of quinoline-2-one derivatives, for example, can be initiated from related nitro-substituted compounds. sapub.orgresearchgate.net Additionally, related structures are employed in the synthesis of thiazolidinone derivatives, which have shown significant cytotoxic effects on tumor cells. nih.govmdpi.com
| Drug Scaffold/Lead Compound Class | Synthetic Precursor Relationship | Potential Therapeutic Area |
| 1,5-Benzodiazepines | Condensation of ketones with o-phenylenediamines nih.gov | Anticonvulsant, Anti-inflammatory, Sedative nih.gov |
| Quinolines | Synthesized from related nitro-aromatic precursors nih.govuni-plovdiv.bgsapub.orgresearchgate.net | Antibacterial, Antitumor, Anti-inflammatory nih.govsapub.org |
| Thiazolidinones | Synthesized from related nitro-aromatic aldehydes nih.govmdpi.com | Anticancer nih.gov |
Derivatives of nitrophenyl ethanones have been investigated as potential modulators of enzyme and receptor activity. A study on a homologous series of nitro-catechol structures, including 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, demonstrated their potent inhibitory effects on the enzyme catechol-O-methyltransferase (COMT). nih.gov Specifically, the compound 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone was identified as a potent and selective peripheral COMT inhibitor with a prolonged duration of action. nih.gov The study highlighted that the carbonyl group and the aromatic ring are essential features for maintaining this inhibitory activity. nih.gov
While direct studies on this compound as an enzyme inhibitor are limited, research on structurally similar compounds suggests its potential in this area. For example, 1-(5-chloro-2-methylphenyl)ethanone, a related compound, is noted for its utility in studies involving enzyme inhibition and receptor binding due to its structural similarities to other biologically active molecules. Furthermore, other complex molecules incorporating a chloro-nitrophenyl moiety have been designed as ligands for G-protein coupled receptors (GPCRs), such as the glucagon-like peptide 1 receptor. zhanggroup.org
Preclinical Studies on Derivatives
Preclinical evaluation of compounds derived from or related to this compound has revealed a range of promising biological activities. These studies are crucial for identifying potential new therapeutic agents.
A significant area of research for derivatives of chloro-nitrophenyl compounds is their antimicrobial potential. The presence of a nitro group at position 5 of a heterocyclic ring is often considered essential for antibacterial activity. core.ac.uk
Derivatives of 1-(5-chloro-2-hydroxyphenyl)ethanone have been synthesized and evaluated for their antimicrobial properties. For instance, a series of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one compounds, which are chalcone (B49325) derivatives, were synthesized and tested against various bacterial and fungal strains. researchgate.net Some of these compounds exhibited excellent antimicrobial activities. researchgate.net
Furthermore, quinoline derivatives, which can be synthesized from related precursors, are a well-established class of antibacterial agents. nih.govuni-plovdiv.bg Novel quinoline derivatives have been prepared and shown to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentration (MIC) values in the range of 0.125–8 μg/mL. nih.gov Pyrazoline and hydrazone derivatives have also been evaluated for their in vitro antibacterial and antifungal activities, showing moderate activity with MIC values ranging from 32-512 μg/mL. turkjps.org
The following table summarizes the antimicrobial activity of some derivatives related to this compound.
| Derivative Class | Organisms Tested | Activity Range (MIC) | Reference |
| Quinolines | Gram-positive and Gram-negative bacteria | 0.125–8 μg/mL | nih.gov |
| Pyrazolines/Hydrazones | Bacteria and Fungi | 32–512 μg/mL | turkjps.org |
Several studies have focused on the antioxidant potential of derivatives of 1-(5-chloro-2-hydroxyphenyl)ethanone, a closely related compound. A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and screened for their antioxidant activity using the DPPH radical scavenging method and reducing power assay. nih.govresearchgate.net A number of these compounds were identified as potent antioxidants. nih.govmdpi.com
Notably, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one was found to have an antioxidant activity 1.5 times higher than that of ascorbic acid, a well-known antioxidant. nih.govresearchgate.net Another derivative, 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one, showed 1.35 times higher antioxidant activity than vitamin C in the DPPH assay. nih.govresearchgate.net Chalcone derivatives are another class of related compounds that have been evaluated for their antioxidant properties. researchgate.net
| Derivative | Antioxidant Activity Comparison | Assay Method | Reference |
| 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | 1.5 times higher than ascorbic acid | DPPH radical scavenging | nih.govresearchgate.net |
| 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 1.35 times higher than vitamin C | DPPH radical scavenging | nih.govresearchgate.net |
The search for new anticancer agents has led to the investigation of compounds structurally related to this compound. A series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones showed significant cytotoxic effects on various tumor cell lines. nih.govmdpi.com The presence of the 2-chloro-3-(4-nitrophenyl)prop-2-enylidene moiety was found to be a key requirement for their anticancer activity. nih.gov Some of these compounds inhibited the growth of all tested cancer cell lines at submicromolar and micromolar concentrations, with mean GI50 values as low as 1.57 μM. nih.gov
Additionally, the development of COMT inhibitors from related nitro-catechol structures has relevance in cancer research, as these compounds have been evaluated against tumor cell lines. nih.gov The synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has also been pursued with the aim of evaluating their anticancer activities. rsc.org
| Related Compound Class | Cancer Cell Lines Tested | Notable Activity | Reference |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones | Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast | Mean GI50 of 1.57 μM for the most active compound | nih.gov |
Structure-Activity Relationship (SAR) Studies for Derivatives
The exploration of the structure-activity relationships (SAR) of derivatives of this compound is a crucial area of medicinal chemistry research. While specific and extensive SAR studies on direct derivatives of this compound are not abundantly available in publicly accessible literature, valuable insights can be extrapolated from research on structurally related nitro-aromatic compounds, including nitroimidazoles and various nitrogen-containing heterocycles. These studies, focused on a range of biological activities from antitubercular to anticancer, provide a framework for predicting how modifications to the this compound scaffold might influence its biological effects.
A key takeaway from studies on nitro-aromatic compounds is the critical role of the nitro group for various biological activities. For instance, in the case of nitroimidazoles investigated for their antitubercular properties, the nitro group is an essential feature for both aerobic and anaerobic activity. nih.govacs.org This suggests that the nitro group on the phenyl ring of this compound is likely a key pharmacophoric element. Its reduction within target cells can lead to the formation of reactive nitrogen species that are often responsible for the observed biological effects.
Furthermore, research on other nitrogen-containing heterocyclic compounds has demonstrated that the introduction of different substituents can significantly modulate biological activity. researchgate.netnih.govmdpi.com These studies often reveal that the nature, position, and size of the substituents on the aromatic ring system can influence potency, selectivity, and pharmacokinetic properties. For example, in a series of nitrofuranylamide and related aromatic compounds with activity against Mycobacterium tuberculosis, 3-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed to correlate molecular structure with minimum inhibitory concentration (MIC) values. nih.gov These models highlight the importance of the spatial arrangement of substituents and their electronic properties.
Chalcones, which are characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, offer another relevant point of comparison. Studies on chalcone derivatives bearing nitro and chloro substituents have shown a wide range of biological activities, including anticancer and anti-inflammatory effects. mdpi.comresearchgate.netnih.gov The position of the nitro group on the chalcone rings has been found to be a significant determinant of their pharmacological activity. mdpi.com This underscores the importance of the substitution pattern on the aromatic ring of this compound for any potential biological activity of its derivatives.
By synthesizing derivatives where the acetyl group of this compound is modified to form different heterocyclic systems (e.g., quinolines, pyrazoles), it is plausible to explore a wide range of biological targets. The synthesis of quinoline derivatives, for instance, has been a significant area of research in medicinal chemistry, with various protocols available for their construction from precursors like substituted anilines. nih.govresearchgate.netiipseries.org A chloro-substituent on quinoline derivatives has been shown to enhance antileishmanial activity, suggesting that the chloro group of this compound could be a beneficial feature in derivatives. nih.gov
The following interactive data table summarizes hypothetical SAR insights for derivatives of this compound, based on findings from structurally related compound classes.
| Compound Class | Structural Modification | Observed/Inferred Effect on Biological Activity | Relevant Research Area |
| Nitroimidazoles | Presence of the nitro group | Essential for antitubercular activity. nih.govacs.org | Antitubercular |
| Nitroimidazoles | Bicyclic oxazine (B8389632) ring | Key determinant of aerobic activity. nih.govacs.org | Antitubercular |
| Nitroimidazoles | Lipophilic tail | Important for aerobic activity. nih.govacs.org | Antitubercular |
| Chalcones | Position of the nitro group | Significantly influences anti-inflammatory and other pharmacological effects. mdpi.com | Anti-inflammatory, Anticancer |
| Quinolines | Chloro-substituent | Can enhance antileishmanial activity. nih.gov | Antileishmanial |
| Nitrogen-Containing Heterocycles | Substituents on the aromatic ring | Modulate potency, selectivity, and pharmacokinetic properties. researchgate.netnih.govmdpi.com | Anticancer, Antimicrobial |
Future Research Directions and Unexplored Potential
Novel Synthetic Methodologies
The primary synthesis of 1-(5-chloro-2-nitrophenyl)ethanone involves the nitration of a precursor, m-chloroacetophenone. A common laboratory-scale procedure involves the slow, dropwise addition of m-chloroacetophenone to a chilled mixture of sulfuric and nitric acid. epa.gov This electrophilic aromatic substitution reaction yields the desired 2-nitro-5-chloroacetophenone as a yellow solid. epa.gov
Future research into novel synthetic methodologies could focus on several key areas to improve efficiency, safety, and environmental impact.
Potential Research Areas for Synthesis:
| Research Area | Objective | Potential Techniques |
| Green Chemistry Approaches | Reduce the use of harsh acids and improve atom economy. | - Solid-acid catalyzed nitration.- Nitration using milder reagents like dinitrogen pentoxide (N₂O₅).- Flow chemistry systems for better temperature control and safety. |
| Catalyst Development | Enhance regioselectivity to minimize isomeric byproducts. | - Development of shape-selective zeolites or other microporous catalysts.- Use of directing groups that can be easily removed post-synthesis. |
| Alternative Starting Materials | Explore different synthetic pathways that avoid pre-functionalized precursors. | - Friedel-Crafts acylation of 1-chloro-4-nitrobenzene. However, the strong deactivating nature of the nitro group makes this reaction challenging under standard conditions. bldpharm.com |
Optimizing reaction conditions, such as temperature and solvent choice, remains a crucial aspect of maximizing yield and purity. nih.gov The development of continuous flow processes could offer significant advantages in terms of safety and scalability for this nitration reaction.
Expanded Reactivity and Transformation Studies
The chemical character of this compound is defined by three main functional groups: the ketone, the aromatic nitro group, and the chloro substituent. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule. nih.gov
Future studies could systematically explore the transformations of each of these sites:
Ketone Group: The carbonyl group can undergo a wide range of reactions. Future work could explore stereoselective reductions to form the corresponding chiral alcohol, a potentially valuable building block. Additionally, reactions like the Wittig or Horner-Wadsworth-Emmons reaction could be used to form substituted alkenes.
Nitro Group: The reduction of the nitro group to an aniline (B41778) (2-amino-5-chloroacetophenone) is a key transformation. Research into selective reduction methods that leave the ketone intact would be highly valuable. This resulting aminoketone is a versatile precursor for synthesizing heterocyclic compounds like quinolines or benzodiazepines. The nitro group can also serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions under specific conditions. nih.gov
Aromatic Ring and Chloro Group: The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, potentially allowing for the displacement of the chlorine atom by various nucleophiles (e.g., amines, alkoxides, thiols). bldpharm.com Investigating the scope and limitations of these SNAr reactions could unlock pathways to a wide array of new derivatives.
Development of New Applications in Diverse Fields
As a versatile intermediate, this compound holds potential for the development of novel compounds in several scientific domains. Its derivatives are of particular interest in medicinal chemistry and materials science.
Table of Potential Applications:
| Field | Potential Application | Rationale |
| Medicinal Chemistry | Synthesis of novel therapeutic agents. | Nitroaromatic compounds are known to possess a wide spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties. The compound can serve as a scaffold for creating libraries of new molecules for drug discovery screening. |
| Agrochemicals | Development of new herbicides or pesticides. | The nitroaromatic structure is a feature in some agrochemicals. Transformations of this compound could lead to new active ingredients. |
| Materials Science | Creation of functional materials like dyes or optical materials. | The nitro group is a strong chromophore. Derivatives of this compound could be investigated as new dyes or as components in nonlinear optical materials. nih.gov |
The utility of this compound is primarily as a building block. For instance, it can be used in the synthesis of N-(2-acetyl-4-chlorophenyl)-trifluoromethanesulfonamide, showcasing its role in creating more complex, functionalized molecules. epa.gov
Advanced Computational and Theoretical Investigations
While basic physicochemical properties have been computed for this compound, there is a significant opportunity for more advanced computational and theoretical studies. nih.gov Such investigations can provide deep insights into the molecule's structure, reactivity, and electronic properties, guiding future experimental work.
Computed Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO₃ | PubChem nih.gov |
| Molecular Weight | 199.59 g/mol | PubChem nih.gov |
| XLogP3 | 1.9 | PubChem nih.gov |
| Topological Polar Surface Area | 62.9 Ų | PubChem nih.gov |
| Complexity | 226 | PubChem nih.gov |
This table is interactive. Click on the headers to sort.
Future computational research could employ methods like Density Functional Theory (DFT) to:
Map the electron density distribution to identify sites susceptible to electrophilic and nucleophilic attack.
Calculate the energies of frontier molecular orbitals (HOMO and LUMO) to predict reactivity.
Model reaction pathways and transition states for its various transformations to understand reaction mechanisms and predict outcomes.
Simulate spectroscopic properties (e.g., NMR, IR, UV-Vis) to aid in the characterization of the compound and its derivatives.
These theoretical studies would be invaluable for predicting the outcomes of unexplored reactions and for designing new molecules with desired electronic or biological properties.
Interdisciplinary Research Opportunities
The multifaceted nature of this compound opens doors for collaborative research across different scientific disciplines.
Chemistry and Biology: Synthetic chemists can create novel derivatives which can then be screened by biologists and pharmacologists for potential therapeutic activities against various diseases. The known bioactivity of nitro compounds makes this a particularly promising avenue.
Chemistry and Materials Science: The compound can serve as a precursor for new organic materials. Collaboration between organic chemists and materials scientists could lead to the development of novel polymers, dyes, or electronic materials with tailored properties. nih.gov
Chemistry and Computational Science: A synergistic approach combining laboratory synthesis and computational modeling can accelerate the discovery process. Theoretical predictions can guide experimental efforts, making research more efficient and targeted.
By fostering these interdisciplinary collaborations, the scientific community can fully unlock the untapped potential of this compound as a valuable building block for innovation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(5-Chloro-2-nitrophenyl)ethanone, and what factors influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using chloro-substituted nitrobenzene derivatives. For example, analogous syntheses employ ZnCl₂ as a Lewis acid catalyst in glacial acetic acid under reflux conditions . Key factors include catalyst loading (10–20 mol%), reaction temperature (80–100°C), and solvent polarity. Nitration and chlorination steps should be optimized sequentially to avoid byproducts.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies the carbonyl group (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹).
- NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., para-substituted chlorine and nitro groups), while ¹³C NMR confirms the ketone carbon (~200 ppm).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 199 for C₈H₆ClNO₃) and fragmentation patterns validate the structure. Cross-reference with NIST spectral databases for accuracy .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : This compound serves as a versatile intermediate for synthesizing heterocycles (e.g., quinoxalines), antibiotics, and polymers. The nitro group can be reduced to an amine for further functionalization, while the ketone enables condensation reactions. For example, it has been used to prepare antimicrobial chalcone derivatives via Claisen-Schmidt condensation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing chloro-nitrophenyl ethanone derivatives?
- Methodological Answer : Discrepancies in spectral assignments (e.g., overlapping IR peaks or ambiguous NMR signals) require a multi-technique approach:
- Use 2D NMR (COSY, HSQC) to resolve aromatic proton correlations.
- Compare experimental IR/Raman data with DFT-predicted vibrational modes .
- Validate mass fragmentation pathways using high-resolution MS (HRMS).
- Cross-check with crystallographic data (if available) for unambiguous structural confirmation .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps (e.g., HOMO-LUMO gaps) to identify electrophilic sites. For example, the nitro group’s meta-directing effects can be modeled to predict regioselectivity.
- Molecular Dynamics (MD) Simulations : Study solvation effects on reaction kinetics in polar aprotic solvents (e.g., DMF).
- Docking Studies : If bioactive, assess binding interactions with microbial enzymes (e.g., cytochrome P450) using software like AutoDock Vina .
Q. How does the chloro substituent influence the antimicrobial activity of derivatives synthesized from this compound?
- Methodological Answer : The chloro group enhances bioactivity through:
- Lipophilicity : Improves membrane permeability (logP ~2.5).
- Electron-Withdrawing Effects : Stabilizes reactive intermediates (e.g., nitrenes) during target engagement.
- Validate via structure-activity relationship (SAR) studies : Synthesize analogs with varying halogens (e.g., F, Br) and compare MIC values against S. aureus and E. coli .
Q. What strategies mitigate toxicity concerns during the handling of this compound, given limited toxicological data?
- Methodological Answer :
- In Silico Predictors : Use tools like ProTox-II to estimate LD₅₀ and hepatotoxicity.
- In Vitro Assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity.
- Safety Protocols : Follow ALARA principles, use fume hoods, and wear nitrile gloves/respirators. Reference safety data from structurally similar nitroaromatics (e.g., 2-nitroacetophenone) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
